molecular formula C15H21NO3 B3019658 Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate CAS No. 956010-25-6

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate

Número de catálogo: B3019658
Número CAS: 956010-25-6
Peso molecular: 263.337
Clave InChI: MUPAPEDKCKNYLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (CAS 956010-25-6) is a piperidine derivative featuring a benzyl group at the 1-position, a hydroxyl group at the 4-position, and an ethyl ester moiety at the 3-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical research due to its versatile functional groups . Its structural complexity allows for further derivatization, making it valuable in drug discovery pipelines.

Propiedades

IUPAC Name

ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPAPEDKCKNYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxypiperidine with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Análisis De Reacciones Químicas

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the ester group produces the corresponding alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate serves as a reactant in the synthesis of P2Y12 antagonists, which are crucial for inhibiting platelet aggregation and treating cardiovascular diseases. This compound's structural features enhance its bioavailability and pharmacological properties, making it a valuable building block for drug development.

Organic Chemistry

In organic synthesis, this compound is utilized to create various piperidine derivatives. These derivatives have applications ranging from pharmaceutical intermediates to materials science. The ability to modify the compound's structure allows chemists to tailor its properties for specific applications.

Nanotechnology

The compound is also explored for its potential in nanotechnology, particularly in the synthesis of molecular rods that can be used in advanced materials and devices. The unique structural characteristics of this compound facilitate its incorporation into nanostructures.

Research indicates that this compound exhibits various biological activities, including interactions with specific receptors and enzymes. Preliminary findings suggest that it may have therapeutic effects due to its binding affinity to these biological targets.

Case Studies

  • P2Y12 Antagonist Development:
    A study focused on synthesizing novel P2Y12 antagonists using this compound as a starting material demonstrated promising results in inhibiting platelet aggregation in vitro.
  • Nanostructure Formation:
    Research exploring the use of this compound in creating molecular rods showed that it can effectively incorporate into nanostructures, enhancing their mechanical properties and potential applications in electronics.

Mecanismo De Acción

The mechanism of action of Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and ester chains. Key differences in physicochemical properties, stability, and applications are highlighted.

Functional Group Variations

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS 52763-21-0)
  • Structure : Replaces the 4-hydroxyl group with a ketone (oxo) and exists as a hydrochloride salt.
  • Molecular Weight : 297.78 (anhydrous) vs. 263.33 for the hydroxyl analog .
  • The hydrochloride salt enhances aqueous solubility compared to the free base .
  • Applications : Used in alkaloid synthesis and as a precursor for neuroactive compounds .
Methyl 1-Benzyl-4-Hydroxypiperidine-3-Carboxylate (CAS 955998-64-8)
  • Structure : Ethyl ester replaced with a methyl ester.
  • Molecular Weight : 249.31 vs. 263.33 for the ethyl variant .
  • Physicochemical Impact : The shorter ester chain may reduce steric hindrance, affecting reaction kinetics in synthetic pathways.

Positional Isomerism

Ethyl 1-Benzyl-3-Hydroxypiperidine-4-Carboxylate (CAS 850040-08-3)
  • Structure : Hydroxyl and ester groups swapped between positions 3 and 3.
  • Impact : Altered hydrogen-bonding patterns and stereoelectronic effects could influence receptor binding in bioactive molecules .

Hydrochloride Salts and Hydrates

Ethyl 1-Benzyl-4-Piperidone-3-Carboxylate Hydrochloride Hydrate (CAS 1454-53-1)
  • Structure : Oxo group at position 4, hydrochloride salt, and hydrate form.
  • Properties : Melting point ~170°C (decomposition), molecular weight 315.77. The hydrate form improves crystallinity for structural validation via X-ray diffraction .

Ester and Substituent Modifications

Ethyl 1-Benzylpiperidine-3-Carboxylate (CAS 72551-53-2)
  • Structure : Lacks the 4-hydroxyl group.
  • Impact : Reduced polarity may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeting drugs .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
This compound 956010-25-6 C15H21NO3 263.33 4-OH, 3-ethyl ester Pharmaceutical intermediate
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 52763-21-0 C15H19NO3·HCl 297.78 4-oxo, HCl salt Alkaloid synthesis
Mthis compound 955998-64-8 C14H19NO3 249.31 4-OH, 3-methyl ester Synthetic building block
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate 850040-08-3 C15H21NO3 263.33 3-OH, 4-ethyl ester Positional isomer for activity studies

Actividad Biológica

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H19NO3C_{15}H_{19}NO_3 and a molecular weight of 261.32 g/mol. The compound features a hydroxypiperidine core, which is crucial for its biological activity. The presence of the benzyl group and the ethyl ester contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of α-glucosidase, acting through a reversible uncompetitive mechanism. This characteristic distinguishes it from other α-glucosidase inhibitors like acarbose, making it a promising candidate for diabetes management .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. Studies suggest that it can modulate neurotransmitter receptors, potentially impacting neurological functions and offering therapeutic avenues for conditions such as Alzheimer’s disease .
PropertyDescription
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
SolubilitySoluble in organic solvents
StabilityStable under inert conditions
Biological Activityα-glucosidase inhibition, receptor modulation

Case Study 1: Antidiabetic Potential

A study evaluated the inhibitory effects of this compound on α-glucosidase. The results indicated significant enzyme inhibition, with IC50 values suggesting strong potential for managing postprandial hyperglycemia in diabetic models .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of this compound revealed its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
α-glucosidase InhibitionSignificant inhibition (IC50 values reported)
Neuroprotective ActivityInhibition of AChE and BuChE
Receptor ModulationPotential effects on neurotransmitter receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving piperidine ring functionalization. For example, intermediates like Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5) are often alkylated or benzylated under basic conditions (e.g., NaH/DMF) . Optimization includes:

  • Temperature Control : Maintaining 0–5°C during benzylation to minimize side reactions.
  • Purification : Use of recrystallization (e.g., from ethanol/water mixtures) to isolate hydrochloride salts .
  • Yield Improvement : Adjusting stoichiometry of benzyl halide derivatives (1.2–1.5 equivalents) to ensure complete substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • NMR : Key signals include:
  • ¹H NMR : A triplet for the ethyl ester (δ 1.2–1.4 ppm, CH₃), a singlet for the benzyl aromatic protons (δ 7.2–7.4 ppm), and a broad peak for the hydroxyl group (δ 4.5–5.0 ppm) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~210 ppm (ketone intermediates) .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (O–H), ~1720 cm⁻¹ (C=O ester), and ~1650 cm⁻¹ (C=O amide in intermediates) .
  • MS : Molecular ion peaks at m/z ~307 (M+H⁺) and fragments corresponding to benzyl or piperidine ring cleavage .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Decomposition Risks : Exposure to strong oxidizers may release CO, CO₂, or NOx; avoid contact with peroxides .
  • Stability Testing : Monitor via HPLC every 3–6 months; degradation manifests as new peaks at retention times corresponding to hydrolyzed products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve conformational ambiguities in this compound?

  • Methodological Answer :

  • Crystallization : Use slow evaporation from acetonitrile or THF to obtain single crystals. For hydrates, maintain 40–60% humidity during crystal growth .
  • SHELX Workflow :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

Structure Solution : SHELXD for phase problem resolution via dual-space methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···O interactions) .

  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortion (e.g., chair vs. boat conformers) using software like PLATON .

Q. What strategies address discrepancies in spectroscopic data between synthetic batches of this compound?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Impurity Profiling : Compare HPLC-MS data across batches to identify byproducts (e.g., incomplete benzylation intermediates) .
  • Reaction Monitoring : Use in situ FTIR to detect transient intermediates (e.g., enolates or ketones) that may alter final product ratios .
  • Statistical Tools : Principal Component Analysis (PCA) of NMR/IR datasets to cluster batches with similar impurity profiles .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for benzyl group substitution. Key parameters:
  • Activation energy (ΔG‡) for SN2 pathways at the piperidine nitrogen.
  • Solvent effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS .
  • MD Simulations : Analyze solvent accessibility of the hydroxyl group to predict regioselectivity in further derivatization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.